molecular formula C20H25NO6 B11150351 N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

N-[3-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)propanoyl]norleucine

Cat. No.: B11150351
M. Wt: 375.4 g/mol
InChI Key: AYHYDNHNIAEVPW-UHFFFAOYSA-N
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Description

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is a synthetic compound derived from the coumarin family. Coumarins are a group of naturally occurring compounds known for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties . This particular compound is characterized by the presence of a chromen-2-one core structure, which is a common feature in many biologically active molecules.

Preparation Methods

The synthesis of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of the chromen-2-one core. One common method involves the Knoevenagel condensation reaction, where 7-hydroxy-4,8-dimethyl-2H-chromen-2-one is reacted with an appropriate aldehyde in the presence of a base such as piperidine . The resulting intermediate is then subjected to further reactions, including amide formation and subsequent functional group modifications, to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to enhance yield and purity .

Chemical Reactions Analysis

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID undergoes various chemical reactions, including:

Mechanism of Action

The biological activity of 2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division . Additionally, it can modulate oxidative stress pathways by scavenging free radicals and enhancing antioxidant defenses .

Comparison with Similar Compounds

2-[3-(7-HYDROXY-4,8-DIMETHYL-2-OXO-2H-CHROMEN-3-YL)PROPANAMIDO]HEXANOIC ACID is unique due to its specific substitution pattern on the chromen-2-one core. Similar compounds include:

These compounds share the chromen-2-one core but differ in their substitution patterns, leading to variations in their biological activities and applications.

Properties

Molecular Formula

C20H25NO6

Molecular Weight

375.4 g/mol

IUPAC Name

2-[3-(7-hydroxy-4,8-dimethyl-2-oxochromen-3-yl)propanoylamino]hexanoic acid

InChI

InChI=1S/C20H25NO6/c1-4-5-6-15(19(24)25)21-17(23)10-8-14-11(2)13-7-9-16(22)12(3)18(13)27-20(14)26/h7,9,15,22H,4-6,8,10H2,1-3H3,(H,21,23)(H,24,25)

InChI Key

AYHYDNHNIAEVPW-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)CCC1=C(C2=C(C(=C(C=C2)O)C)OC1=O)C

Origin of Product

United States

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